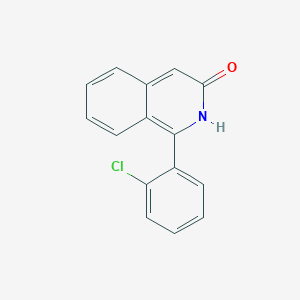

3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-

Description

Historical Context and Significance of the Isoquinolinone Core in Chemical Biology

The journey of the isoquinolinone core from a structural curiosity to a key pharmacophore has been driven by the quest for compounds with improved therapeutic profiles. While isoquinoline (B145761) alkaloids have a long history of use, their clinical application can be limited by factors such as toxicity and lack of specificity. The introduction of the ketone functional group in the isoquinolinone ring offered a new avenue for chemists to modulate the electronic and steric properties of these molecules, thereby fine-tuning their biological activity.

Early investigations into synthetic isoquinolinones focused on mimicking the structures of known bioactive natural products. However, researchers soon discovered that this scaffold possessed inherent biological activities of its own. Over the years, the isoquinolinone nucleus has been identified as a critical component in a variety of therapeutic agents, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair and have become important targets in cancer therapy. The structural versatility of the isoquinolinone core allows for the introduction of various substituents at different positions, enabling the creation of large libraries of compounds for high-throughput screening and the development of structure-activity relationships (SAR). nih.gov

Rationale for Targeted Investigation of 1-(2-chlorophenyl) Substituted Isoquinolinones

The specific substitution of a 2-chlorophenyl group at the 1-position of the 3(2H)-isoquinolinone scaffold is a deliberate and strategic choice rooted in established medicinal chemistry principles. The introduction of a chlorine atom onto an aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

From a pharmacodynamic perspective, the electron-withdrawing nature of the chlorine atom can alter the electron density of the phenyl ring, potentially enhancing its interaction with target proteins through halogen bonding or other non-covalent interactions. researchgate.net This can lead to increased potency and selectivity. Furthermore, the presence of a substituent at the ortho position of the phenyl ring can induce a specific conformational orientation of the ring relative to the isoquinolinone core. This fixed conformation can be crucial for fitting into the binding pocket of a biological target.

From a pharmacokinetic standpoint, the introduction of a chlorine atom can block sites of metabolic hydroxylation, a common pathway for drug deactivation in the body. researchgate.net By preventing this metabolic breakdown, the bioavailability and in vivo efficacy of the compound can be enhanced. Research into related compounds, such as 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, has highlighted their potential as ligands for peripheral benzodiazepine (B76468) receptors, suggesting a possible neurological application for this substitution pattern.

Overview of Current Research Trajectories Related to the Chemical Compound

Current research efforts surrounding 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- and its close analogs are primarily concentrated in the realm of oncology. The antitumor potential of the 1-aryl-3(2H)-isoquinolinone scaffold is a significant area of investigation. Studies on structurally similar compounds have demonstrated that the substitution pattern on the 1-phenyl ring plays a critical role in their antiproliferative activity.

While direct and extensive research specifically on 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- is still emerging, the existing body of work on related compounds provides a strong foundation and a clear direction for future studies. For instance, the synthesis and biological evaluation of various 1-(substituted phenyl)-3(2H)-isoquinolinones are being actively pursued to establish comprehensive structure-activity relationships. These studies aim to identify the optimal substitution patterns on both the isoquinolinone core and the pendant phenyl ring to maximize anticancer efficacy and minimize off-target effects.

The investigation into the precise mechanism of action is another critical research trajectory. Understanding how these compounds interact with their cellular targets at a molecular level is essential for rational drug design and development. Techniques such as molecular docking and in vitro enzymatic assays are being employed to elucidate these interactions. The promising biological activities exhibited by the broader class of 1-aryl-isoquinolinones strongly suggest that 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- warrants further in-depth investigation as a potential therapeutic agent.

Structure

3D Structure

Properties

CAS No. |

89721-02-8 |

|---|---|

Molecular Formula |

C15H10ClNO |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2H-isoquinolin-3-one |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18)17-15/h1-9H,(H,17,18) |

InChI Key |

IIXWNHNPWDCURJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC=CC3=CC(=O)N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 2h Isoquinolinone, 1 2 Chlorophenyl and Its Derivatives

Classical and Contemporary Approaches to Isoquinolinone Scaffold Synthesis

The formation of the core isoquinolinone structure is a critical step in the synthesis of the target compound. Both long-established and modern methods are employed to achieve this.

Application of Cyclization Reactions for Core Formation (e.g., Bischler-Napieralski Derived Pathways)

The Bischler-Napieralski reaction, a cornerstone in isoquinoline (B145761) synthesis since its discovery in 1893, provides a foundational method for creating the dihydroisoquinoline core, which can then be oxidized to the corresponding isoquinoline. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgnrochemistry.com The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent. nrochemistry.com

Commonly used reagents for this transformation include:

Phosphoryl chloride (POCl₃) wikipedia.orgnrochemistry.com

Phosphorus pentoxide (P₂O₅) wikipedia.orgnrochemistry.com

Tin(IV) chloride (SnCl₄) wikipedia.org

Boron trifluoride etherate (BF₃·OEt₂) wikipedia.org

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) nrochemistry.com

Polyphosphoric acid (PPA) wikipedia.org

The reaction mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.com The choice of reagents and reaction conditions can be influenced by the electronic nature of the aromatic ring, with electron-donating groups generally facilitating the reaction. nrochemistry.com For substrates lacking such activation, more forceful conditions, like P₂O₅ in refluxing POCl₃, are often necessary. wikipedia.org

While the traditional Bischler-Napieralski reaction yields dihydroisoquinolines that require a subsequent oxidation step to form isoquinolines, variations like the Pictet-Gams reaction, which starts from a β-hydroxy-β-phenethylamide, can directly produce the aromatized isoquinoline core. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Strategies for C-1 Arylation (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for introducing aryl groups at the C-1 position of the isoquinoline scaffold. The Suzuki-Miyaura coupling is a prominent example, valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.comnih.gov

This palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organic halide or triflate. youtube.com The catalytic cycle is well-established and consists of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a 1-halo-isoquinoline derivative). youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex. youtube.com

Reductive Elimination: The two organic partners are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the efficiency and selectivity of the Suzuki coupling. youtube.com For instance, a robust synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid was achieved through a Suzuki cross-coupling reaction between methyl 1-bromoisoquinoline-3-carboxylate and 2-chlorophenylboronic acid. rsc.org This approach highlights the utility of the Suzuki reaction in constructing complex isoquinoline derivatives. rsc.org

Targeted Synthesis of 1-(2-chlorophenyl) Moiety Incorporating Isoquinolinones

The specific introduction of the 2-chlorophenyl group at the C-1 position of the isoquinolinone core requires careful consideration of reaction conditions and synthetic design.

Specific Reaction Conditions and Reagent Selection for 2-chlorophenyl Introduction

The successful incorporation of the 2-chlorophenyl group often relies on the strategic use of cross-coupling reactions. As mentioned, the Suzuki coupling is a highly effective method. rsc.org In a specific example, the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid utilized 2-chlorophenylboronic acid as the coupling partner for a 1-bromo-isoquinoline derivative. rsc.org This demonstrates the direct and targeted introduction of the desired substituent.

The table below summarizes key reagents for this type of transformation:

| Reagent Category | Specific Reagent | Role in Reaction |

| Arylating Agent | 2-chlorophenylboronic acid | Source of the 2-chlorophenyl group |

| Substrate | Methyl 1-bromoisoquinoline-3-carboxylate | Isoquinoline core with a leaving group at C-1 |

| Catalyst | Palladium complex | Facilitates the cross-coupling reaction |

| Base | Various inorganic bases (e.g., carbonates, phosphates) | Activates the boronic acid for transmetalation |

| Solvent | Biphasic systems or organic solvents | Provides the reaction medium |

Multi-Step Synthesis Design for Complex 3(2H)-Isoquinolinone Derivatives

The synthesis of more complex derivatives of 1-(2-chlorophenyl)-3(2H)-isoquinolinone often necessitates a multi-step approach. This allows for the sequential introduction of various functional groups and the construction of intricate molecular architectures.

An example of a multi-step synthesis could involve the following general sequence:

Formation of the Isoquinolinone Core: This could be achieved through a method like the Bischler-Napieralski reaction, followed by oxidation, or through more modern C-H activation/annulation strategies. wikipedia.orgorganic-chemistry.org

Introduction of a Halogen at C-1: Halogenation of the C-1 position of the isoquinolinone core provides a handle for subsequent cross-coupling reactions.

Suzuki Coupling: The 1-halo-isoquinolinone is then coupled with 2-chlorophenylboronic acid to introduce the desired aryl group. rsc.org

Further Functionalization: Additional synthetic steps can be employed to modify other positions on the isoquinolinone ring system or the pendant 2-chlorophenyl group, leading to a diverse library of derivatives.

For instance, a synthetic route to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid was developed from both phenylethylamine and amphetamine, showcasing the flexibility of multi-step synthetic design. rsc.org

Novel Synthetic Strategies and Methodological Innovations

The field of isoquinolinone synthesis is continually evolving, with new and innovative methods being developed to improve efficiency, expand substrate scope, and promote greener chemistry. nih.gov

Recent advancements include:

Rhodium(III)-catalyzed C-H activation/annulation: This powerful technique allows for the direct construction of isoquinolinone rings from simple starting materials like benzamides and alkynes, often with high regioselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net

Palladium-catalyzed cascade reactions: One-pot procedures involving multiple bond-forming events, such as the carbopalladation of allenamides followed by allylic alkylation, can rapidly generate complex isoquinolinone structures. nih.gov

N-heterocyclic carbene (NHC)-mediated synthesis: Chiral NHC catalysts have been utilized to construct enantiomerically enriched isoquinolinone derivatives through reactions like the Mannich addition of in situ generated o-quinodimethanes to cyclic imines. nih.gov

Radical cascade reactions: The synthesis of isoquinoline-1,3(2H,4H)-diones has been achieved through radical cascade reactions of acryloyl benzamides with various radical precursors. rsc.org

Metal-free synthetic routes: The development of metal-free reactions, such as the KOtBu-promoted SₙAr reaction of 2-halobenzonitriles with ketones followed by a copper-catalyzed cyclization, offers more sustainable alternatives to traditional methods. organic-chemistry.org

These novel strategies provide powerful tools for the synthesis of 1-(2-chlorophenyl)-3(2H)-isoquinolinone and its derivatives, enabling the creation of new chemical entities with potential biological activity.

Photochemical Functionalization and Insertion Reactions

Photochemical methods provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions. The application of photoredox catalysis, for instance, has enabled the generation of radical intermediates that can participate in a variety of transformations, including the functionalization of heterocyclic systems.

A controlled radical cyclization cascade has been reported for the synthesis of substituted isoquinoline-1,3,4(2H)-triones from ortho-alkynylated benzamides. nih.gov This process involves a metal-free photoredox-catalyzed amidyl N-centered radical addition to a carbon-carbon triple bond through a proton-coupled electron transfer (PCET) mechanism under visible light irradiation. nih.gov While this specific methodology leads to a more oxidized isoquinoline system, the underlying principles of photochemically generated radicals could be adapted for the synthesis of 1-aryl-3(2H)-isoquinolinones. For example, a potential strategy could involve the photochemical C-H arylation of a pre-formed 3(2H)-isoquinolinone scaffold. Although direct photochemical arylation of 3(2H)-isoquinolinone itself is not extensively documented, visible light-induced C-H arylation has been successfully applied to other nitrogen-containing heterocycles, such as 1,3-azoles, using a dual-catalytic system with a copper(I)-catalyst and a photoredox catalyst like 10-phenylphenothiazine (PTH). rsc.org

Another plausible photochemical approach could involve an intermolecular formal [3+2] cycloaddition between a cyclopropylimine and a substituted alkene to generate aminocyclopentane derivatives, which are valuable synthetic building blocks. nih.gov This method utilizes a masked N-centered radical strategy, where the radical is generated upon excitation with visible light. nih.gov While not a direct route to isoquinolinones, the functionalized products could serve as precursors for subsequent cyclization reactions to form the desired heterocyclic core.

The development of photochemical methods for direct C-H functionalization is a rapidly evolving field. Future research may lead to more direct and efficient photochemical routes for the synthesis of 1-(2-chlorophenyl)-3(2H)-isoquinolinone.

Cascade and Domino Reactions in Isoquinoline Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. beilstein-journals.org These reactions are atom-economical and can rapidly build molecular complexity from simple starting materials in a single operation.

Several cascade methodologies have been developed for the synthesis of isoquinoline and isoquinolinone derivatives. For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been utilized to generate isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgnih.gov This reaction proceeds via an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring. rsc.orgnih.gov Although this method yields a dione, modifications to the starting materials or reaction conditions could potentially lead to the formation of 3(2H)-isoquinolinones.

Another example is a Mannich-initiated cascade reaction of imines derived from 2-formylphenyl acetate (B1210297) with nucleophiles like nitromethane (B149229) and dimethylmalonate, which affords 1-substituted-3-isoquinolinones in good to high yields under catalyst- and solvent-free conditions. nih.gov This approach demonstrates the feasibility of introducing a substituent at the C1 position through a cascade process.

Palladium-catalyzed cascade reactions have also proven effective. A notable example is the synthesis of substituted 1,2-dihydroisoquinolines through the cyclization-coupling of trisubstituted allenamides with arylboronic acids. mdpi.com This reaction involves the oxidative addition of an aryl bromide moiety, followed by cyclization. While this yields a dihydroisoquinoline, subsequent oxidation could provide the corresponding isoquinolinone.

Furthermore, iron-catalyzed domino coupling reactions of π-systems have been investigated for the synthesis of silylated dihydroisoquinolinones and isoquinoline-1,3-diones. beilstein-journals.org These reactions proceed through the formation of a silicon-centered radical, which undergoes sequential attack on an alkenyl π-system and radical cyclization with an aryl ring to construct the heterocyclic framework. beilstein-journals.org

The table below summarizes some of the reported cascade reactions for the synthesis of isoquinoline-related structures.

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| N-alkyl-N-methacryloylbenzamide, Aryl aldehyde | - | Isoquinoline-1,3(2H,4H)-dione | rsc.orgnih.gov |

| 2-Formylphenyl acetate derived imine, Nitromethane/Dimethylmalonate | Catalyst-free | 1-Substituted-3-isoquinolinone | nih.gov |

| Trisubstituted allenamide, Arylboronic acid | Pd(OAc)₂, P(o-tolyl)₃, NaOH | 1,2-Dihydroisoquinoline | mdpi.com |

| Alkenyl silane, Acrylamide | Fe catalyst | Silylated dihydroisoquinolinone | beilstein-journals.org |

While a direct cascade synthesis of 1-(2-chlorophenyl)-3(2H)-isoquinolinone has not been explicitly reported, the existing methodologies for related structures provide a strong foundation for the development of such a process. A hypothetical cascade approach could involve the reaction of a suitably substituted benzaldehyde (B42025) derivative with an amine and a component that provides the C2 and C3 atoms of the isoquinolinone ring, followed by an intramolecular cyclization and aromatization sequence.

Advanced Structural Characterization and Elucidation of 3 2h Isoquinolinone, 1 2 Chlorophenyl

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for elucidating the intricate structural details of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. nih.gov For isoquinoline (B145761) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the constituent atoms. documentsdelivered.comchemicalbook.com

In the ¹H NMR spectrum of related isoquinoline structures, aromatic protons typically appear as multiplets in the downfield region. acs.org For instance, in a similar compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, aromatic protons of the isoquinoline ring were observed as distinct signals. mdpi.com The protons of the chlorophenyl group would also exhibit characteristic splitting patterns within the aromatic region.

The ¹³C NMR spectrum complements the proton data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the isoquinolinone ring is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the aromatic rings will also show distinct signals in the typical aromatic region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, further solidifying the structural assignment.

Table 1: Representative NMR Data for Isoquinoline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.5 - 8.5 | multiplet | Aromatic Protons |

| ¹H | ~10.0 - 11.0 | singlet | NH Proton |

| ¹³C | 160 - 170 | singlet | Carbonyl Carbon (C=O) |

Note: The exact chemical shifts for 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- would require experimental determination.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of a compound and providing insights into its fragmentation patterns, which can aid in structural elucidation. nih.govnih.gov For 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation behavior of isoquinoline alkaloids under mass spectrometric conditions often involves characteristic losses of substituents. nih.gov The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M+ peak.

Table 2: Expected Mass Spectrometry Data for 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]+ | Calculated for C₁₅H₁₀ClNO | The molecular ion peak. Will exhibit a characteristic isotopic pattern due to the chlorine atom. |

| [M-Cl]+ | [M]+ - 35/37 | Loss of the chlorine atom. |

Note: The exact m/z values and relative abundances would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org In the IR spectrum of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band is expected in the region of 1650-1690 cm⁻¹, corresponding to the C=O stretching vibration of the amide group within the isoquinolinone ring. nih.gov The N-H stretching vibration of the amide would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

X-ray Crystallography for Three-Dimensional Structural Determination

Table 4: Representative Crystallographic Data for Isoquinoline Derivatives

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

Note: Specific values for 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- would be obtained from a single-crystal X-ray diffraction experiment.

Conformational Analysis and Rotational Isomerism Studies of the Compound

The 2-chlorophenyl group attached to the C1 position of the isoquinolinone ring can rotate around the C-C single bond connecting the two ring systems. This rotation can lead to the existence of different conformational isomers, or rotamers. Conformational analysis studies, often aided by computational modeling, can help to determine the preferred spatial arrangement of the 2-chlorophenyl group. nih.gov Factors such as steric hindrance between the ortho-chloro substituent and the isoquinolinone ring will influence the rotational barrier and the relative energies of different conformers. NMR spectroscopy can also provide evidence for rotational isomerism if the rate of rotation is slow on the NMR timescale, potentially leading to the observation of distinct signals for the different conformers.

Structure Activity Relationship Sar Investigations of 3 2h Isoquinolinone, 1 2 Chlorophenyl Analogues

Systematic Modification of the 2-chlorophenyl Substituent and its Pharmacological Impact

The substitution pattern on the 1-phenyl ring of 3(2H)-isoquinolinone analogues has a profound effect on their biological activity. Studies have shown that the position of the chloro substituent on the phenyl ring is a critical determinant of the antiproliferative efficacy of these compounds.

Research on a series of 3-arylisoquinolinones revealed that compounds with a substituent at the meta position of the aryl ring exhibit significantly enhanced cytotoxicity in various cancer cell lines compared to their para substituted counterparts. For instance, a study highlighted that a 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one was up to 700-fold more active than the corresponding para analogue. japsonline.com This dramatic increase in activity is attributed to the ability of the meta-substituted compounds to better fit into the colchicine-binding pocket of tubulin, a key target for cancer therapy. japsonline.com The meta orientation allows the substituent to occupy a subpocket within the binding site, an interaction that is not possible with a para substituent. japsonline.com

While direct comparative data for the ortho-, meta-, and para-chlorophenyl analogues of 1-phenyl-3(2H)-isoquinolinone is not extensively available in the public domain, the principle established with other halogenated and substituted phenyl rings strongly suggests that the ortho position of the chloro group in "3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-" plays a crucial role in its specific biological activity. Any alteration of the position of this chlorine atom to the meta or para position would be expected to significantly alter the compound's interaction with its biological target and, consequently, its pharmacological profile. This highlights the importance of the specific spatial arrangement of the chlorophenyl group for bioactivity.

Exploration of Substitutions on the Isoquinolinone Ring System and their Effects on Bioactivity

Modifications to the isoquinolinone ring system itself have also been extensively investigated to understand their impact on bioactivity. The introduction of various substituents at different positions of the isoquinolinone core can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacological effects.

For instance, studies on substituted isoquinolin-1-ones have demonstrated that these modifications can lead to potent anticancer activity. nih.gov The presence of different functional groups on the isoquinolinone nucleus can fine-tune the compound's properties, leading to enhanced potency and selectivity. Research has shown that substitutions at various positions of the isoquinoline (B145761) ring can significantly affect the antifungal, antibacterial, and antitumor activities of these compounds. nih.gov For example, the introduction of an amino group at the C-1 position and a heterocyclic substituent at the C-3 position of the isoquinoline ring has been shown to result in compounds with notable anticancer activity. researchgate.net

A study on 3-aminoisoquinolin-1(2H)-one derivatives revealed that the nature of the substituent at the 3-amino group and at the C(4) position of the isoquinoline cycle significantly influences their anticancer activity. univ.kiev.ua Specifically, derivatives with a 1,3-thiazol-2-ylamino substituent at the 3-position and no substituent at the C(4) position were found to be highly effective in preventing tumor cell growth across a wide range of cancer cell lines. univ.kiev.ua

The following table summarizes the antiproliferative activity of some substituted isoquinolinone derivatives against various cancer cell lines, illustrating the impact of substitution on the isoquinolinone ring.

| Compound | Substituent at C-3 | Substituent at C-4 | Mean Growth Percentage (GP) (%) in NCI-60 Cell Line Screen |

| 10 | 1,3-Dimethyl-1H-pyrazol-5-ylamino | H | 59.51 |

| 11 | 1,3,5-Trimethyl-1H-pyrazol-4-ylamino | H | 61.68 |

| 12 | 1,3-Thiazol-2-ylamino | H | 49.57 |

Data sourced from a study on 3-aminoisoquinolin-1(2H)-one derivatives. univ.kiev.ua

These findings underscore the importance of the substitution pattern on the isoquinolinone ring system in determining the biological activity of this class of compounds.

Influence of N-Substitution and Side Chain Derivatization on Biological Profiles

The nitrogen atom of the isoquinolinone ring provides a key site for derivatization, and modifications at this position have been shown to significantly influence the biological profiles of these compounds. N-substitution and the introduction of various side chains can alter the molecule's solubility, cell permeability, and interaction with biological targets.

Studies on N-substituted tetrahydroisoquinoline analogues have demonstrated that the nature of the substituent on the nitrogen atom can modulate their antifungal activity. japsonline.com Similarly, research on N-alkyl-2-quinolones has shown that the length of the alkyl chain is a critical determinant of their antimicrobial activity against various bacterial strains, including resistant pathogens. nih.gov For example, in a series of N-alkyl-pyranoquinolones, an n-nonyl chain was found to be optimal for activity against Staphylococcus aureus. nih.gov

In the context of anticancer activity, N-methylation of a 3-biphenyl-isoquinolin-1-one derivative was found to yield a compound with potent activity against five different human cancer cell lines. nih.gov The introduction of a methyl group on the nitrogen atom can enhance the compound's lipophilicity and potentially improve its cellular uptake and target engagement.

The introduction of more complex side chains at the nitrogen atom can also lead to compounds with improved biological activity. For example, the synthesis of N-alkylaminoethyl substituted tetrahydroisoquinoline derivatives has yielded compounds with significant protective effects in experimental arrhythmia models. These findings highlight the potential of N-substitution and side chain derivatization as a strategy for optimizing the therapeutic properties of isoquinolinone-based compounds.

Stereochemical Considerations in Biological Activity

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral. researchgate.net In the case of 1-(2-chlorophenyl)-3(2H)-isoquinolinone analogues, the presence of a stereocenter at the C-1 position of the isoquinolinone ring means that the compound can exist as a pair of enantiomers.

The differential activity of enantiomers is a well-established principle in medicinal chemistry. For example, studies on the enantiomers of the adenosine (B11128) analogue neplanocin A have shown that the naturally occurring (-)-enantiomer is significantly more cytotoxic to various cancer cell lines than its synthetic (+)-enantiomer. nih.gov This difference in activity is attributed to the distinct binding energies of the individual enantiomers with their target enzymes. nih.gov

While specific studies on the stereoselective synthesis and biological evaluation of the enantiomers of 1-(2-chlorophenyl)-3(2H)-isoquinolinone are not widely available, the general principles of stereochemistry in drug action strongly suggest that the two enantiomers would likely exhibit different biological activities. The separation and individual testing of these enantiomers would be a critical step in the development of this compound as a therapeutic agent. mdpi.com Techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis are commonly employed for the separation of enantiomers. mdpi.com A thorough understanding of the stereochemical requirements for bioactivity would enable the development of the more potent enantiomer as a single-enantiomer drug, potentially leading to an improved therapeutic index with reduced side effects. researchgate.net

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding the SAR of a compound series and for designing new, more potent analogues. nih.govnih.gov

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. researchgate.net The molecules are aligned based on a common substructure, and the steric and electrostatic interaction energies are calculated at various points on a 3D grid surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) regression to generate a QSAR model.

The output of a CoMFA study is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. Green contours typically represent areas where bulky groups are favored, while yellow contours indicate regions where bulky groups are disfavored. Blue contours highlight areas where electropositive groups enhance activity, and red contours indicate regions where electronegative groups are preferred. nih.gov These maps provide medicinal chemists with valuable insights for the rational design of new compounds with improved potency. CoMFA models have been successfully applied to various heterocyclic systems, including quinoline (B57606) and quinazoline (B50416) derivatives, to guide the development of new therapeutic agents. nih.govresearchgate.net

CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This provides a more comprehensive description of the molecular properties that influence biological activity. Similar to CoMFA, CoMSIA generates contour maps that visualize the favorable and unfavorable regions for each physicochemical property.

CoMSIA models often have better predictive ability than CoMFA models due to the inclusion of additional molecular descriptors. researchgate.net For example, a CoMSIA study on quinolone carboxylic acid derivatives as HIV-1 integrase inhibitors yielded a model with a higher cross-validated q² value (0.76) compared to the CoMFA model (0.67), indicating superior predictive power. researchgate.net The contour maps generated from CoMSIA can provide detailed information about the structural requirements for optimal interaction with the biological target, including the importance of hydrophobic interactions and hydrogen bonding. These insights are invaluable for the lead optimization process in drug discovery.

Mechanistic Investigations of Biological Activity: Molecular Interactions and Cellular Pathways

Characterization of Ligand-Target Interactions at the Molecular Level

The binding of small molecules like 1-(2-chlorophenyl)-3(2H)-isoquinolinone to their biological targets is governed by a combination of non-covalent interactions. The specific nature and geometry of these interactions determine the affinity and specificity of the ligand for its receptor.

Hydrogen bonds are critical for the molecular recognition and binding of isoquinolinone derivatives. The core structure of 3(2H)-isoquinolinone contains a lactam moiety (-C(=O)-NH-), which is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

Crystal structure analyses of related compounds, such as 3-phenylisoquinolin-1(2H)-one, reveal that the molecular packing is dominated by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which form stable dimeric structures nih.gov. The N-H group can form a hydrogen bond with a length of approximately 0.895 Å nih.gov. In computational docking studies, the ability of a compound to form hydrogen bonds with key amino acid residues in a receptor's active site is often correlated with its biological activity biointerfaceresearch.com. For instance, studies on other heterocyclic compounds show that interactions with amino acids like lysine and glutamic acid are crucial for binding affinity nih.gov. The presence of hydrogen bond acceptors in a ligand can ameliorate activity, while donor groups in certain positions may be unwelcome nih.gov.

| Interaction Type | Molecular Group (in Isoquinolinone Core) | Role | Observed in Analog Structures |

|---|---|---|---|

| Hydrogen Bond | N-H (Lactam) | Donor | 3-Phenylisoquinolin-1(2H)-one nih.gov |

| Hydrogen Bond | C=O (Lactam) | Acceptor | 3-Phenylisoquinolin-1(2H)-one nih.gov |

| Hydrogen Bond | C-H (Aromatic) | Weak Donor | (3-(2-chlorophenyl)-...)-methanamine biointerfaceresearch.com |

The structure of 1-(2-chlorophenyl)-3(2H)-isoquinolinone features two key aromatic systems: the fused rings of the isoquinolinone core and the 1-position's 2-chlorophenyl substituent. These lipophilic moieties readily engage in interactions within hydrophobic pockets of target proteins.

Pi-Pi Stacking: Aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. In related heterocyclic structures, π–π stacking interactions between the aromatic systems of the ligand and aromatic amino acid residues (e.g., phenylalanine, tryptophan, tyrosine) of the protein are common mdpi.comresearchgate.net. These interactions are highly dependent on the geometry and distance between the rings, with optimal stacking often observed at distances around 3.5 Å mdpi.com.

Allosteric Modulation and Cooperative Binding Phenomena

Beyond direct (orthosteric) binding to a receptor's primary active site, molecules with the isoquinolinone scaffold have been shown to function as allosteric modulators nih.gov. Allosteric modulators bind to a topographically distinct site on a receptor, inducing a conformational change that alters the binding or efficacy of the endogenous ligand at the orthosteric site nih.gov.

A study focused on isoquinolin-1(2H)-one derivatives identified them as potential positive ago-allosteric modulators (PAAMs) of the 5-hydroxytryptamine 2C (5-HT2C) receptor. In silico models indicated that these molecules interacted with a site distinct from that of the known agonist Lorcaserin nih.gov. Subsequent in vitro studies confirmed that many of the synthesized compounds acted as potent and selective agonists and also as PAAMs of the 5-HT2C receptor. This suggests that the 1-(2-chlorophenyl)-3(2H)-isoquinolinone core could similarly modulate the activity of G-protein-coupled receptors by binding to an allosteric site, thereby fine-tuning physiological responses rather than simply switching them on or off nih.govnih.gov.

Elucidation of Preclinical Cellular Pathways and Biological Processes (In Vitro)

In vitro studies on isoquinoline (B145761) and isoquinolinone derivatives have revealed their ability to modulate a variety of cellular pathways, particularly in the contexts of cancer and neuromuscular function.

A structurally related dihydroisoquinoline analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to potently affect calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors in smooth muscle tissue mdpi.com. This compound reduced the strength of Ca2+-dependent contractions, likely by activating L-type Ca2+ channels, and significantly inhibited neuronal activity when co-administered with 5-HT mdpi.com.

In the realm of oncology, various 3-acyl isoquinolin-1(2H)-one derivatives have demonstrated significant anti-tumor effects in breast cancer cell lines (MCF-7 and MDA-MB-231) nih.gov. One such compound was shown to inhibit cell proliferation by inducing G2 phase cell cycle arrest and promoting apoptosis through the mitochondria-mediated intrinsic pathway. This process involved the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3, 7, and 9 nih.gov. Furthermore, the compound was found to inhibit the MEK/ERK and p38 MAPK signaling pathways and induce GSDME-mediated pyroptosis in breast cancer cells nih.gov. Other studies have identified 3-aminoisoquinolin-1(2H)-one derivatives as effective inhibitors of tumor cell growth across a panel of 60 cell lines, with particular selectivity towards breast cancer and melanoma cell lines univ.kiev.uaresearchgate.net. Some pyrrolo[3,2-f]quinolin-9-one derivatives have been shown to arrest leukemia cells in the G2/M phase, an effect associated with apoptosis, mitochondrial depolarization, and activation of caspase-3 nih.gov.

| Compound Class | Cell Line/System | Observed In Vitro Effect | Affected Pathway/Target |

|---|---|---|---|

| 1-(2-chlorophenyl)-dihydroisoquinoline (Analog) | Smooth Muscle Tissue | Reduced Ca2+-dependent contractions mdpi.com | mAChRs, 5-HT Receptors, L-type Ca2+ channels mdpi.com |

| 3-Acyl isoquinolin-1(2H)-ones | MCF-7, MDA-MB-231 (Breast Cancer) | G2 phase arrest, apoptosis, pyroptosis nih.gov | MEK/ERK, p38 MAPK, Caspase activation nih.gov |

| 3-Aminoisoquinolin-1(2H)-ones | NCI-60 Cell Line Panel | Inhibition of tumor cell growth univ.kiev.uaresearchgate.net | Not specified univ.kiev.uaresearchgate.net |

| Pyrrolo[3,2-f]quinolin-9-ones | Jurkat (Leukemia) | G2/M phase arrest, apoptosis nih.gov | Tubulin assembly, Caspase-3 activation nih.gov |

Computational Chemistry and Molecular Modeling for Rational Design and Understanding

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting how a ligand, such as 1-(2-chlorophenyl)-3(2H)-isoquinolinone, might interact with the binding site of a protein target. The primary goals of molecular docking are to predict the binding mode (the conformation and orientation of the ligand within the binding site) and the binding affinity, which is often expressed as a docking score. A lower (more negative) docking score generally indicates a stronger predicted binding affinity. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's active site, scoring each pose based on a defined scoring function. This function estimates the free energy of binding, taking into account factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.govscispace.com

For isoquinoline (B145761) and related quinazolinone derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating structure-activity relationships (SAR). nih.govresearchgate.net For instance, docking simulations of quinazolinone derivatives into the active site of dihydrofolate reductase (DHFR), a key enzyme in cancer progression, have revealed critical interactions that correlate with their experimental cytotoxic activity. nih.gov Similarly, studies on thiazoloquinolinone derivatives targeting VEGFR-2, a protein involved in angiogenesis, have used docking to identify key amino acid residues essential for binding, such as Asp1046 and Cys1045. nih.gov These simulations guide the rational modification of the scaffold to enhance binding affinity and selectivity.

The insights gained from docking 1-(2-chlorophenyl)-3(2H)-isoquinolinone into various target proteins can be summarized in a data table, illustrating potential interactions and binding energies.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| DHFR (PDB: 1Z8V) | -5.0 to -7.5 | LEU-22, ASP-27, PHE-31 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 (PDB: 4ASD) | -6.0 to -8.5 | CYS-919, ASP-1046, GLU-885 | Hydrogen Bond, Pi-Alkyl |

| COX-2 (PDB: 5IKR) | -5.5 to -8.0 | ARG-120, TYR-355, VAL-523 | Hydrogen Bond, Hydrophobic |

| ATM Kinase (PDB: 5WBY) | -6.5 to -9.0 | LYS-2548, ASP-2920 | Hydrogen Bond, Electrostatic |

Note: The data in this table is illustrative and based on typical results for isoquinoline-like scaffolds against common drug targets. Actual values for 1-(2-chlorophenyl)-3(2H)-isoquinolinone would require specific computational studies.

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and properties of a molecule. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. researchgate.net For 1-(2-chlorophenyl)-3(2H)-isoquinolinone, DFT calculations can determine a wide range of properties, including optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals. researchgate.net

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and intramolecular interactions, providing insights into the stability arising from electron delocalization. nih.gov

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as IR, Raman, and NMR spectra, which can be compared with experimental results to confirm the molecule's structure. nih.gov Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis). nih.gov

Studies on related quinoline (B57606) and isoquinoline structures have demonstrated the power of DFT in rationalizing their chemical behavior and properties. researchgate.netnih.gov For example, DFT calculations have been used to analyze the tautomeric forms of quinolin-2(1H)-one derivatives, confirming the stability of the keto form. nih.gov

| Calculated Property | Method/Basis Set | Typical Value/Result for Isoquinolinone Scaffold |

|---|---|---|

| EHOMO | B3LYP/6-311++G(d,p) | -5.8 to -6.2 eV |

| ELUMO | B3LYP/6-311++G(d,p) | -1.9 to -2.3 eV |

| HOMO-LUMO Energy Gap (ΔE) | B3LYP/6-311++G(d,p) | 3.7 to 4.0 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 3.0 to 4.0 Debye |

| Global Hardness (η) | Calculated from EHOMO/ELUMO | ~1.9 eV (indicates high stability) |

Note: The data presented is representative for isoquinoline-type molecules based on published DFT studies. Specific values for 1-(2-chlorophenyl)-3(2H)-isoquinolinone would require a dedicated computational analysis.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the time-dependent behavior of a molecular system, providing detailed information on the fluctuations and conformational changes of both the ligand and the protein over time. mdpi.com This technique is essential for assessing the stability of binding poses predicted by docking and for understanding the flexibility of the ligand-receptor complex. nih.gov

In an MD simulation, the atoms of the system (ligand, protein, and surrounding solvent) are treated as particles, and their movements are calculated by solving Newton's equations of motion. The simulation generates a trajectory, which is a series of snapshots of the system's state at different time points. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored. A stable, low RMSD value over the simulation time suggests a stable binding mode. mdpi.com

Protein and Ligand Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues or ligand atoms can identify flexible regions of the complex.

Interaction Persistence: MD simulations can track the persistence of key interactions, such as hydrogen bonds, identified in the initial docking pose.

MD simulations have been successfully applied to study the stability of quinoline and quinazoline (B50416) derivatives in the active sites of various kinases. mdpi.comnih.gov These studies confirm that the inhibitors remain stably bound in the ATP-binding pocket, validating the initial docking predictions and providing a more realistic model of the dynamic interactions.

| MD Simulation Parameter/Analysis | Purpose | Typical Output/Finding for a Stable Complex |

|---|---|---|

| Simulation Time | To sample sufficient conformational space. | 50 - 200 nanoseconds (ns) |

| Root-Mean-Square Deviation (RMSD) | To assess the overall stability of the ligand-protein complex. | Low and stable RMSD values (< 3 Å) after initial equilibration. |

| Root-Mean-Square Fluctuation (RMSF) | To identify flexible regions in the protein and ligand. | Low fluctuations for residues in the binding pocket, indicating stable interactions. |

| Hydrogen Bond Analysis | To evaluate the stability of specific hydrogen bonds over time. | High occupancy (>75%) for key hydrogen bonds throughout the simulation. |

Fragment-Based Drug Design and De Novo Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. chemdiv.comresearchoutreach.org These initial fragment "hits" are then optimized and grown or linked together to produce a lead compound with much higher affinity and selectivity. nih.govpharmacelera.com The 3(2H)-isoquinolinone core structure is an excellent candidate for FBDD, serving as a privileged scaffold that can be elaborated upon. nih.govnih.gov

The FBDD process typically involves:

Fragment Screening: A library of small molecules (fragments) is screened for binding to the target protein using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography.

Hit Validation and Optimization: Confirmed hits are analyzed to understand their binding mode. The 1-(2-chlorophenyl)-3(2H)-isoquinolinone structure itself can be considered a "hit" or a starting point derived from a smaller fragment.

Fragment Evolution: The fragment is optimized into a more potent lead compound through several strategies:

Fragment Growing: The fragment is extended by adding new functional groups to occupy adjacent pockets in the binding site. pharmacelera.com

Fragment Linking: Two or more fragments that bind to different, nearby sites are connected with a chemical linker. pharmacelera.com

Fragment Merging: Overlapping fragments are combined to create a single, more potent molecule. pharmacelera.com

The 1-(2-chlorophenyl)-3(2H)-isoquinolinone scaffold provides a rigid core with specific vectors for chemical modification. The 2-chlorophenyl group at the 1-position and the nitrogen at the 2-position are key points for derivatization to explore the surrounding binding pocket and improve pharmacological properties.

De novo design is a related computational approach where novel molecular structures are built from scratch or from smaller pieces directly within the binding site of a target. Algorithms can assemble fragments or individual atoms in a stepwise manner, guided by the steric and electronic properties of the active site, to create entirely new molecules with optimal predicted binding affinity. The isoquinolinone core could serve as a foundational building block in such a design process.

| FBDD Strategy | Description | Application to 1-(2-chlorophenyl)-3(2H)-isoquinolinone |

|---|---|---|

| Fragment Growing | Adding substituents to the initial fragment to engage with nearby pockets. | Modifying the phenyl ring or adding groups to the isoquinolinone core to form new interactions. |

| Fragment Linking | Connecting two different fragments that bind in adjacent sites. | Linking the isoquinolinone scaffold to another known binding fragment via a suitable linker. |

| Fragment Merging | Combining the structural features of two overlapping fragments. | If another fragment overlaps with the chlorophenyl group, their features could be merged into a novel substituent. |

Future Research Directions and Translational Potential for 3 2h Isoquinolinone, 1 2 Chlorophenyl

Discovery of Novel Analogues with Enhanced Potency and Selectivity

A primary avenue for future research lies in the systematic exploration of the structure-activity relationships (SAR) of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-. The generation of novel analogues with targeted modifications to the core isoquinolinone structure and the pendant chlorophenyl ring is crucial for enhancing biological potency and selectivity.

Key strategies for analogue development include:

Substitution on the Isoquinolinone Core: Introduction of various functional groups at different positions of the isoquinolinone ring system can profoundly influence the compound's interaction with biological targets. For instance, the addition of aminomethyl groups or other substituents at the C3 position, or modifications at the C6 and C7 positions, could lead to enhanced binding affinity and selectivity, as has been demonstrated with other isoquinolone derivatives. nih.gov

Modification of the Phenyl Ring: Altering the substitution pattern on the 1-phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement. Exploring a range of substituents beyond the existing chloro group at the 2-position is a logical next step.

Stereochemical Exploration: For analogues containing chiral centers, the synthesis and biological evaluation of individual enantiomers are essential. It is well-established that different stereoisomers can exhibit distinct pharmacological profiles.

The goal of these synthetic efforts is to identify analogues with superior potency, reduced off-target effects, and improved pharmacokinetic properties. High-throughput screening of these new compounds against a panel of relevant biological targets will be instrumental in identifying promising lead candidates for further development. For example, novel tetrahydroisoquinolines have been identified with high affinity and selectivity for the dopamine D3 receptor, highlighting the potential for discovering highly selective agents within this chemical class. nih.gov

Development of Advanced Synthetic Methodologies for Library Generation

To fully explore the chemical space around 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-, the development of efficient and versatile synthetic methodologies is paramount. Traditional synthetic routes can be time-consuming and may not be amenable to the rapid generation of a diverse library of analogues. Future research should focus on the implementation of modern synthetic strategies to accelerate the drug discovery process.

Key areas for methodological development include:

Combinatorial Chemistry and Solid-Phase Synthesis: The application of solid-phase organic synthesis (SPOS) and combinatorial chemistry techniques can enable the rapid and parallel synthesis of a large number of derivatives. mdpi.com The preparation and activation of isoquinolin-1(2H)-ones have been shown to be a practical and efficient route for creating libraries of C1- and C4-substituted isoquinolines. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times and improve yields for key synthetic steps, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are often employed in the synthesis of isoquinoline (B145761) scaffolds. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and reproducibility. Developing flow-based methodologies for the synthesis of the 3(2H)-isoquinolinone core and its subsequent derivatization would be a significant advancement.

By embracing these advanced synthetic technologies, researchers can efficiently generate extensive libraries of analogues for biological screening, thereby increasing the probability of identifying compounds with desirable therapeutic properties.

Exploration of New Therapeutic Applications Beyond Current Preclinical Findings

The isoquinoline scaffold is a well-established pharmacophore found in a wide range of biologically active molecules. mdpi.com This suggests that 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- and its analogues may possess therapeutic potential across various disease areas. Future research should aim to explore these possibilities beyond the currently investigated applications.

Potential new therapeutic areas for investigation include:

Oncology: Various isoquinoline and isoquinolinone derivatives have demonstrated significant anticancer activity. univ.kiev.uaresearchgate.net For example, 3-aminoisoquinolin-1(2H)-one derivatives have been identified as potential anticancer agents. researchgate.net A thorough evaluation of the antiproliferative and cytotoxic effects of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- analogues against a panel of cancer cell lines is warranted.

Neurodegenerative Diseases: The structural similarity of the isoquinoline core to certain neurotransmitters suggests potential applications in neurological disorders. As an example, novel tetrahydroisoquinolines have been developed with high affinity for dopamine receptors. nih.gov

Infectious Diseases: The isoquinoline ring system is present in several natural and synthetic compounds with antimicrobial and antiviral properties. mdpi.com The potential of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- derivatives as novel anti-infective agents should be systematically investigated.

Cardiovascular and Metabolic Diseases: Some isoquinoline derivatives have shown effects on muscle contractility and have been investigated as potential treatments for cardiovascular conditions. mdpi.com Furthermore, certain isoquinolone derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes. nih.gov

A comprehensive screening of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- and its analogues in a variety of disease-relevant biological assays will be crucial for uncovering new therapeutic opportunities.

Design of Chemical Probes for Target Validation and Pathway Elucidation

To fully understand the mechanism of action of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- and its analogues, the development of high-quality chemical probes is essential. nih.gov These probes are valuable tools for identifying the specific biological targets of a compound and for dissecting the cellular pathways through which it exerts its effects.

The design and synthesis of chemical probes based on the 3(2H)-isoquinolinone scaffold could involve:

Affinity-Based Probes: These probes are designed to covalently bind to their target protein, allowing for its isolation and identification. This can be achieved by incorporating a reactive functional group, such as a photoaffinity label or an electrophilic warhead, into the molecule.

Fluorescently Labeled Probes: The attachment of a fluorescent tag to the 3(2H)-isoquinolinone core allows for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells. mdpi.com

Biotinylated Probes: The incorporation of a biotin tag facilitates the purification of the target protein-probe complex using avidin-biotin affinity chromatography.

The use of these chemical probes in well-designed cellular and in vivo experiments will provide critical insights into the molecular pharmacology of 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- and will be invaluable for validating its therapeutic targets.

Integration of Cheminformatics and Artificial Intelligence in Compound Optimization

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process. nih.gov The integration of these computational approaches into the research program for 3(2H)-Isoquinolinone, 1-(2-chlorophenyl)- can significantly accelerate the identification and optimization of lead compounds.

Key applications of cheminformatics and AI include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of the synthesized analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Virtual Screening: Large virtual libraries of compounds can be screened against a 3D model of the target protein to identify potential hits. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties. arxiv.orgnih.gov These models can explore a vast chemical space and propose innovative scaffolds and substitution patterns that may not be readily accessible through traditional medicinal chemistry approaches.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogues. This allows for the early identification of compounds with potential liabilities, saving time and resources.

By leveraging the power of cheminformatics and AI, researchers can make more informed decisions throughout the drug discovery pipeline, from lead identification to preclinical candidate selection.

Q & A

Q. What synthetic routes are recommended for preparing 1-(2-chlorophenyl)-3(2H)-isoquinolinone?

- Methodological Answer : The synthesis can be approached via retrosynthetic analysis , breaking the target molecule into accessible synthons. Key steps include:

- Friedel-Crafts acylation or Ullmann coupling to introduce the 2-chlorophenyl group.

- Cyclization using dehydrating agents (e.g., POCl₃) to form the isoquinolinone core.

- Purification via HPLC or column chromatography to isolate intermediates .

Example multi-step synthesis from : A nitro-substituted precursor undergoes sequential reduction, cyanation, and cyclization under acidic conditions.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals to differentiate aromatic protons (δ 7.2–8.5 ppm) and lactam carbonyl (δ ~165 ppm). The 2-chlorophenyl group shows distinct splitting patterns due to para-substitution .

- IR Spectroscopy : Confirm the lactam C=O stretch (~1680 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₁ClNO: 256.0525) .

Q. What physicochemical properties influence its reactivity and solubility?

- Methodological Answer :

- LogP (XLogP3) : ~3.3 indicates moderate lipophilicity, guiding solvent selection (e.g., DMSO for solubility) .

- Topological Polar Surface Area (TPSA) : 29.1 Ų suggests limited membrane permeability, relevant for biological assays .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures for storage conditions.

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in electrophilic substitutions (e.g., nitration at C-6 vs. C-7) .

- Machine Learning (ML) : Train models on reaction databases to predict yields under varying conditions (e.g., solvent, catalyst) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., MIF2 inhibition) to prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) to compare results across studies. For example, discrepancies in MIF2 inhibition may arise from assay buffer pH or co-solvents .

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to differentiate intrinsic activity vs. pharmacokinetic effects .

- Structural Analog Comparison : Test analogs (e.g., 3-nitro vs. 3-amino substituents) to isolate pharmacophore contributions .

Q. What challenges arise in crystallographic determination of its structure?

- Methodological Answer :

- Crystal Growth : Use slow vapor diffusion with polar aprotic solvents (e.g., acetonitrile/water) to obtain diffraction-quality crystals.

- Disorder Modeling : Address positional disorder in the 2-chlorophenyl group via refinement software (e.g., SHELXL) .

- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N-H···O=C) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.